molecular formula C7H11N3O2S B12327668 N-methyl-1-(pyrazin-2-yl)ethanesulfonamide

N-methyl-1-(pyrazin-2-yl)ethanesulfonamide

Cat. No.: B12327668
M. Wt: 201.25 g/mol
InChI Key: PEOCVTGDFFSLEC-UHFFFAOYSA-N
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Description

N-methyl-1-(pyrazin-2-yl)ethanesulfonamide ( 1420881-29-3) is a high-value chemical building block employed in advanced pharmaceutical research and development. With the molecular formula C 7 H 11 N 3 O 2 S and a molecular weight of 201.25 g/mol, this sulfonamide derivative features a pyrazine ring, a privileged scaffold in medicinal chemistry known for its ability to contribute to favorable drug-like properties . This compound is supplied as a research-grade material and is strictly for Research Use Only (RUO) , not for diagnostic, therapeutic, or personal use. Its primary application is as an advanced intermediate in the synthesis of more complex molecules. Compounds containing the pyrazin-2-yl moiety are frequently investigated in drug discovery projects . The sulfonamide functional group is a common pharmacophore found in compounds with a wide range of biological activities, making this building block particularly useful for constructing targeted molecular libraries. Multiple certified suppliers, including Ambeed, Inc. and AiFChem, offer this compound, ensuring availability for ongoing research endeavors . Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

N-methyl-1-pyrazin-2-ylethanesulfonamide

InChI

InChI=1S/C7H11N3O2S/c1-6(13(11,12)8-2)7-5-9-3-4-10-7/h3-6,8H,1-2H3

InChI Key

PEOCVTGDFFSLEC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN=C1)S(=O)(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(pyrazin-2-yl)ethanesulfonamide typically involves the reaction of pyrazine derivatives with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. These methods ensure consistent quality and yield of the compound, which is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(pyrazin-2-yl)ethanesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-methyl-1-(pyrazin-2-yl)ethanesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-1-(pyrazin-2-yl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares N-methyl-1-(pyrazin-2-yl)ethanesulfonamide with structurally similar sulfonamide derivatives, emphasizing substituent variations and their implications:

Compound Name Substituent on Sulfonamide Molecular Formula Molecular Weight CAS Number Key Properties/Notes
This compound Methyl C₇H₁₀N₃O₂S 200.24* Not provided Compact substituent; likely moderate lipophilicity. Steric effects minimal compared to bulkier groups. Potential for hydrogen bonding via pyrazine.
N,N-dimethyl-1-(pyrazin-2-yl)ethanesulfonamide Dimethyl C₈H₁₂N₃O₂S 229.26 1420813-22-4 Increased lipophilicity due to additional methyl group. May reduce solubility in polar solvents.
N-cyclopropyl-1-(pyrazin-2-yl)ethanesulfonamide Cyclopropyl C₉H₁₂N₃O₂S 241.28 1420896-45-2 Rigid, non-planar cyclopropyl group introduces conformational constraints. May enhance target binding specificity.
2-Amino-N-(5-methyl-3-isoxazolyl)ethanesulfonamide Amino, 5-methyl-isoxazolyl C₆H₁₀N₃O₃S 219.23 953756-43-9 Polar amino group increases hydrophilicity. Isoxazole ring offers additional hydrogen-bonding sites.

Notes:

  • Molecular weight for the target compound (*) is calculated based on its inferred formula (C₇H₁₀N₃O₂S).
  • Substituent variations directly impact physicochemical properties (e.g., logP, solubility) and intermolecular interactions .

Substituent Effects on Physicochemical Properties

  • N-methyl vs.
  • N-cyclopropyl : The cyclopropyl group (CAS 1420896-45-2) introduces steric hindrance and rigidity, which could stabilize specific conformations or enhance binding to hydrophobic pockets in biological targets .
  • Pyrazine vs. Isoxazole : Pyrazine’s aromatic nitrogens enable hydrogen-bonding interactions, whereas isoxazole (CAS 953756-43-9) contains an oxygen atom that may alter electronic distribution and polarity .

Biological Activity

N-methyl-1-(pyrazin-2-yl)ethanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₁N₃O₂S and a molecular weight of 201.24 g/mol. The compound features a pyrazine ring, which is integral to its biological activity. The sulfonamide group contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The compound's mechanism of action is believed to involve the inhibition of specific enzymes or receptors critical for bacterial survival.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Mycobacterium tuberculosis8 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study demonstrated that this compound induces apoptosis in leukemia cells (K562), effectively blocking cell proliferation.

Case Study: Induction of Apoptosis in K562 Cells

In a controlled experiment, K562 cells were treated with varying concentrations of this compound (20–120 µM) for 24–72 hours. The results indicated:

  • IC50 Value : 25 µM after 72 hours.
  • Mechanism : The compound induced cell cycle arrest at the G0/G1 phase and increased sub-G1 cell population, indicative of apoptosis.

The expression levels of apoptosis-related genes were also assessed, revealing:

  • Downregulation of anti-apoptotic genes (Bcl2 and Survivin).
  • Upregulation of pro-apoptotic gene (Bax).

These findings highlight the potential of this compound as a therapeutic agent in cancer treatment.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for microbial growth and cancer cell proliferation.
  • Receptor Modulation : It can modulate receptor activity, impacting signaling pathways related to cell survival and apoptosis.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Biological Activity
N-methyl-1-(pyrazin-2-yl)methanesulfonamideModerate antimicrobial activity
N-methyl-1-(pyrazin-2-yl)propanesulfonamideHigher cytotoxicity in cancer cells
N-methyl-1-(pyrazin-2-yl)butanesulfonamideEffective against resistant bacterial strains

This compound exhibits distinct chemical properties that may enhance its biological activity compared to these similar compounds.

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